molecular formula C9H13ClN2O2 B10911074 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B10911074
M. Wt: 216.66 g/mol
InChI Key: MQZBMPXUDUVGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative characterized by a propanoic acid backbone linked to a substituted pyrazole ring. The pyrazole ring is substituted with a chlorine atom at position 4 and an isopropyl group (propan-2-yl) at position 2. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-(4-chloro-3-propan-2-ylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H13ClN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

MQZBMPXUDUVGTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1Cl)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro and isopropyl groups: The chloro group can be introduced via chlorination reactions, while the isopropyl group can be added through alkylation reactions.

    Attachment of the propanoic acid moiety: This can be done through esterification followed by hydrolysis or direct carboxylation reactions.

Industrial Production Methods

Industrial production of 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-based propanoic acid derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Mol. Weight (g/mol) Key Substituents Key Structural Differences
Target compound : 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid C₉H₁₂ClN₂O₂ 230.66* - Cl (position 4)
- Propan-2-yl (position 3)
Baseline structure for comparison.
3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid () C₈H₈BrF₃N₂O₂ 285.06 - Br (position 4)
- CF₃ (position 3)
- Methyl (position 5)
Bromine increases steric bulk and lipophilicity; CF₃ enhances electron-withdrawing effects.
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid () C₁₀H₁₁F₃N₂O₂ 248.20 - Cyclopropyl (position 5)
- CF₃ (position 3)
Cyclopropyl adds rigidity; CF₃ increases metabolic stability.
3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butyric acid () C₈H₉ClF₂N₂O₂ 238.62 - Cl (position 4)
- CF₂H (position 3)
- Butyric acid backbone
Longer carbon chain (butyric acid) alters solubility and bioavailability.
2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid () C₇H₇F₃N₂O₂ 220.14 - CF₃ (position 3)
- Methyl (position 4)
Methyl at position 4 reduces steric hindrance compared to isopropyl.

Note: *Molecular weight calculated using atomic masses (Cl: 35.45, C: 12.01, H: 1.01, N: 14.01, O: 16.00).

Physicochemical and Electronic Properties

  • Lipophilicity : The isopropyl group in the target compound enhances lipophilicity (logP ~2.5*) compared to cyclopropyl (logP ~2.0) or methyl substituents . Bromine and CF₃ groups further increase logP (e.g., ~3.0 for brominated analogs) .
  • Acidity: The propanoic acid moiety (pKa ~4.5) is more acidic than butyric acid analogs (pKa ~4.8) due to shorter chain length .
  • Electronic Effects : Chlorine and CF₃ substituents are electron-withdrawing, polarizing the pyrazole ring and influencing reactivity in nucleophilic substitution reactions .

Note: *Estimated via computational methods (e.g., DFT in ).

Biological Activity

3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro-substituted pyrazole moiety and a propanoic acid functional group. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₁H₁₄ClN₃O₂
  • Molecular Weight : 255.7 g/mol
  • CAS Number : 123456-78-9 (example for illustration)

The biological activity of 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the pyrazole ring contributes to its ability to modulate biological pathways, potentially acting as an inhibitor or agonist depending on the target.

Antimicrobial Activity

Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Example 1<12575
Example 2150125
3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid TBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Anticancer Activity

Recent investigations have highlighted the potential of pyrazole derivatives in cancer therapy. For example, compounds similar to 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid have shown cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including our compound of interest. The results indicated that modifications to the pyrazole ring significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than those of standard antibiotics .

Study 2: Anti-inflammatory Effects

Another research article explored the anti-inflammatory properties of substituted pyrazoles in animal models. The findings suggested that these compounds could effectively reduce inflammation markers, supporting their therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is essential for optimizing its biological activity. Modifications at different positions on the pyrazole ring can lead to variations in potency and selectivity towards specific biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.